N-[4-(Acetylamino)benzoyl]-β-alanine-D3
Description
N-[4-(Acetylamino)benzoyl]-β-alanine-D3 is a deuterated derivative of N-[4-(Acetylamino)benzoyl]-β-alanine, where three hydrogen atoms are replaced with deuterium (D). The non-deuterated parent compound (CAS RN 212198-64-6) has a molecular formula of C₁₂H₁₄N₂O₄, a molecular weight of 250.251 g/mol, and features a β-alanine backbone linked to a 4-acetamidobenzoyl group . The deuterated form is synthesized to enhance metabolic stability and traceability in pharmacokinetic or mechanistic studies, leveraging deuterium’s isotopic effects .
This compound is classified as a controlled product with a short shelf life, requiring specialized handling and documentation . Its structure combines aromatic acetylamino motifs with a carboxylic acid-terminated alanine chain, making it relevant in prodrug design or enzyme-substrate interaction studies.
Properties
Molecular Formula |
C₁₂H₁₁D₃N₂O₄ |
|---|---|
Molecular Weight |
253.27 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The table below compares N-[4-(Acetylamino)benzoyl]-β-alanine-D3 with key analogues:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | CAS RN |
|---|---|---|---|---|
| This compound | C₁₂H₁₁D₃N₂O₄* | ~253.27 | Acetylamino, β-alanine, deuterium | Not Provided |
| N-[4-(Acetylamino)benzoyl]-β-alanine (Parent) | C₁₂H₁₄N₂O₄ | 250.251 | Acetylamino, β-alanine | 212198-64-6 |
| N-Benzyloxycarbonyl-DL-alanine | C₁₁H₁₃NO₄ | 223.22 | Benzyloxycarbonyl, DL-alanine | 4132-86-9 |
| N-[3-Amino-4-(methylamino)benzoyl]-β-alanine-d3 Methyl Ester | C₁₇H₁₇D₃N₄O₃ | 331.38 | Pyridinyl, methyl ester, deuterium | 1408238-37-8 |
| 4-Aminobenzoic Acid Derivatives (e.g., 4-aminobenzamide) | Variable | Variable | Amino, benzamide (no β-alanine linkage) | Not Provided |
*Estimated based on parent compound and deuterium substitution.
Key Observations:
- Deuterium Effects: The incorporation of deuterium in this compound likely reduces metabolic degradation rates compared to its non-deuterated counterpart, a common strategy in drug development to prolong half-life .
- β-Alanine Backbone: Unlike simpler benzoic acid derivatives (e.g., 4-aminobenzamide), the β-alanine moiety introduces a carboxylic acid group, enhancing water solubility and enabling conjugation with biomolecules .
- Substituent Variations: The pyridinyl and methyl ester groups in N-[3-Amino-4-(methylamino)benzoyl]-β-alanine-d3 Methyl Ester () alter electronic properties and bioavailability compared to the acetylated aromatic group in the target compound .
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